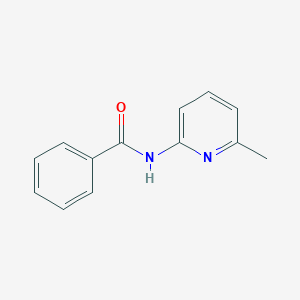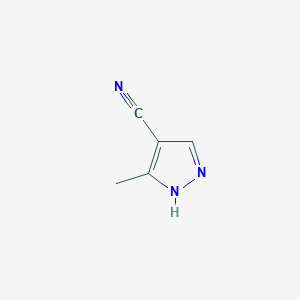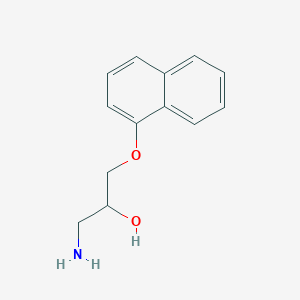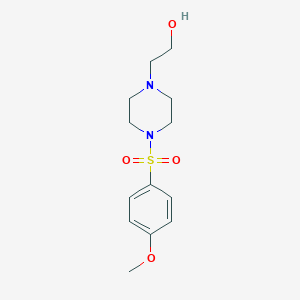![molecular formula C14H10N4O3 B182867 1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] CAS No. 31107-06-9](/img/structure/B182867.png)
1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]
説明
“1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]” is a chemical compound with the molecular formula C8H5NO2 . It is also known as Indole-2,3-dione, Isatin, o-Aminobenzoylformic anhydride, Isatic acid lactam, Isatine, Isatinic acid anhydride, Isotin, Pseudoisatin, 2,3-Diketoindoline, 2,3-Dioxo-2,3-dihydroindole, 2,3-Dioxoindoline, 2,3-Indolinedione, 2,3-Ketoindoline, 2,3-Dihydro-1H-indole-2,3-dione, NSC 9262, 2,3-Dihydroindole-2,3-dione, and indoline-2,3-dione .
科学的研究の応用
Synthetic Versatility and Biological Activities Isatin (1H-indole-2,3-dione) derivatives, including those similar to the specified compound, serve as versatile building blocks for synthesizing a wide range of N-heterocycles. These derivatives undergo various reactions, leading to the formation of new heterocyclic compounds with significant biological activities. The synthetic applications and biological relevance of these derivatives have been extensively explored, revealing their potential in medicinal chemistry and drug development. Such compounds have shown a variety of biological activities, including antimicrobial, anticancer, antiviral, anticonvulsant, anti-inflammatory, and analgesic effects. The substantial pharmacological importance of Isatin-based derivatives is highlighted by their ability to act as precursors for many pharmacologically active compounds (Sadeghian & Bayat, 2022).
Fischer Synthesis and Chemical Transformations The Fischer synthesis of indoles, including those derived from arylhydrazones similar to the compound , demonstrates the chemical versatility of such derivatives. This process involves various transformations of the cyclohexadienoneimine intermediate, highlighting the compound's utility in synthesizing indole derivatives through intricate chemical pathways. These synthetic routes offer insights into the complex chemistry of indole derivatives and their potential for creating novel compounds with diverse biological activities (Fusco & Sannicolo, 1978).
Anticonvulsant and Biological Properties Isatin derivatives exhibit potent anticonvulsant activity, underscoring their therapeutic potential. Among various derivatives, Schiff bases have been identified as particularly effective anticonvulsant agents. This underscores the relevance of such compounds in developing treatments for neurological conditions. The exploration of Isatin derivatives as anticonvulsant agents reflects the broader interest in these compounds for their diverse biological activities and potential therapeutic applications (Mathur & Nain, 2014).
Bioactivity and Drug Precursors Isatin and its derivatives, including those structurally related to the specified compound, are recognized for their pronounced therapeutic importance. These compounds exhibit a wide range of biological activities, including analgesic, anticancer, anti-inflammatory, and antiviral effects. The development of Isatin-based analogues has garnered significant attention due to their potential as precursors for synthesizing various drugs, highlighting their importance in medicinal chemistry and drug discovery efforts (Chauhan et al., 2020).
将来の方向性
作用機序
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological activity .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound likely affects multiple pathways. The downstream effects of these pathway alterations would be dependent on the specific biological activity being exerted.
Result of Action
Given the range of biological activities associated with indole derivatives , it can be inferred that this compound likely has diverse molecular and cellular effects.
特性
IUPAC Name |
3-[(4-nitrophenyl)diazenyl]-1H-indol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c19-14-13(11-3-1-2-4-12(11)15-14)17-16-9-5-7-10(8-6-9)18(20)21/h1-8,15,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJYHWPKXWRLIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185047 | |
| Record name | 1H-Indole-2,3-dione 3-((4-nitrophenyl)hydrazone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] | |
CAS RN |
31107-06-9, 1224946-21-7 | |
| Record name | 1H-Indole-2,3-dione 3-((4-nitrophenyl)hydrazone) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031107069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-(4-Nitrophenyl)hydrazinyl)indol-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224946217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 31107-06-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole-2,3-dione 3-((4-nitrophenyl)hydrazone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(2-(4-NITROPHENYL)HYDRAZINYL)INDOL-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42Q6D94SDX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(furan-2-yl)phenyl]acetamide](/img/structure/B182786.png)
![4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182787.png)
![4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182791.png)




![1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium](/img/structure/B182800.png)





